molecular formula C9H12BrN3O2 B7459146 4-bromo-N-(oxolan-2-ylmethyl)-1H-pyrazole-5-carboxamide

4-bromo-N-(oxolan-2-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No. B7459146
M. Wt: 274.11 g/mol
InChI Key: DNJIVRRZKSZLDJ-UHFFFAOYSA-N
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Description

4-bromo-N-(oxolan-2-ylmethyl)-1H-pyrazole-5-carboxamide is a chemical compound that has shown potential for use in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 4-bromo-N-(oxolan-2-ylmethyl)-1H-pyrazole-5-carboxamide is not yet fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the inflammatory response. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-bromo-N-(oxolan-2-ylmethyl)-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models, as well as inhibit the growth of cancer cells. It has also been shown to have a low toxicity profile, making it a promising compound for further study.

Advantages and Limitations for Lab Experiments

One advantage of 4-bromo-N-(oxolan-2-ylmethyl)-1H-pyrazole-5-carboxamide is its low toxicity profile, which makes it a safe compound for use in lab experiments. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are many future directions for the study of 4-bromo-N-(oxolan-2-ylmethyl)-1H-pyrazole-5-carboxamide. One direction is to further study its mechanism of action, which will help to design more effective experiments to study its effects. Another direction is to study its potential use in the treatment of other diseases, such as autoimmune diseases and neurological disorders. Additionally, further research is needed to determine the optimal dosage and administration of this compound for use in humans.
Conclusion
In conclusion, 4-bromo-N-(oxolan-2-ylmethyl)-1H-pyrazole-5-carboxamide is a promising compound for use in scientific research. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound for the treatment of various diseases.

Synthesis Methods

4-bromo-N-(oxolan-2-ylmethyl)-1H-pyrazole-5-carboxamide can be synthesized using various methods. One method involves the reaction of 4-bromo-1H-pyrazole-5-carboxylic acid with oxirane-2-methanol in the presence of a catalyst. Another method involves the reaction of 4-bromo-1H-pyrazole-5-carboxamide with oxirane-2-methanol in the presence of a base. Both methods result in the formation of 4-bromo-N-(oxolan-2-ylmethyl)-1H-pyrazole-5-carboxamide.

Scientific Research Applications

4-bromo-N-(oxolan-2-ylmethyl)-1H-pyrazole-5-carboxamide has been studied for its potential use in scientific research. This compound has shown promise in the development of new drugs for the treatment of various diseases. It has been studied for its potential as an anti-inflammatory agent, as well as its potential for use in the treatment of cancer and other diseases.

properties

IUPAC Name

4-bromo-N-(oxolan-2-ylmethyl)-1H-pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O2/c10-7-5-12-13-8(7)9(14)11-4-6-2-1-3-15-6/h5-6H,1-4H2,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJIVRRZKSZLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(C=NN2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(oxolan-2-ylmethyl)-1H-pyrazole-5-carboxamide

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